(2-Chloro-4-cyanophenyl)methanesulfonyl chloride
Description
(2-Chloro-4-cyanophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative characterized by a phenyl ring substituted with chlorine at the 2-position and a cyano group (-CN) at the 4-position, linked to a methanesulfonyl chloride (-SO₂Cl) group. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where sulfonyl chlorides are employed for sulfonylation reactions. Its electron-withdrawing substituents (Cl and CN) influence its reactivity, stability, and physical properties compared to simpler sulfonyl chlorides .
Properties
Molecular Formula |
C8H5Cl2NO2S |
|---|---|
Molecular Weight |
250.10 g/mol |
IUPAC Name |
(2-chloro-4-cyanophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO2S/c9-8-3-6(4-11)1-2-7(8)5-14(10,12)13/h1-3H,5H2 |
InChI Key |
URKBELBWYSONLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis typically begins with 2-chlorobenzonitrile or 2-chloro-4-methylbenzonitrile as precursor compounds, which already contain the chlorinated aromatic ring and nitrile group, facilitating subsequent sulfonylation.
Chlorosulfonation Procedure
This method yields the sulfonyl chloride with high regioselectivity, owing to the directing effects of the nitrile and chloro groups.
Nitrile Functionalization and Chlorosulfonyl Incorporation
Nitrile to Sulfonyl Chloride Conversion
Research indicates that nitrile groups can be transformed into sulfonyl chlorides via chlorosulfonation of nitrile-bearing aromatic compounds. This process involves:
- Reacting 2-chlorobenzonitrile with chlorosulfonic acid under reflux.
- Controlling temperature to prevent overreaction or side reactions.
Reaction Conditions and Yield
| Parameter | Details | Reference |
|---|---|---|
| Temperature | Reflux (~80°C) | |
| Reagent excess | Chlorosulfonic acid (2-3 equivalents) | |
| Reaction time | 4-6 hours | |
| Yield | Approximately 70-85% |
Purification
The crude product is purified via recrystallization from suitable solvents such as dichloromethane or acetonitrile, ensuring high purity for subsequent applications.
Alternative Synthesis via Multi-Component Reactions
Recent advances include one-pot multi-component reactions involving N-(2-cyanophenyl)formamide , thionyl chloride , and sulfuryl chloride to generate the sulfonyl chloride derivative.
This method offers a streamlined route but requires careful control of reaction parameters to avoid side products like bis-compounds.
Summary of Key Reaction Parameters
Material Data Table
| Method | Starting Material | Reagents | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorosulfonation | 2-Chlorobenzonitrile | Chlorosulfonic acid | Reflux (~80°C) | 4–6 hours | 70–85 | High regioselectivity |
| Multi-component | N-(2-cyanophenyl)formamide | SOCl₂, sulfuryl chloride | Reflux | 3–4 hours | 70–80 | Streamlined synthesis |
| Gaseous Chlorine | Aromatic precursor | Gaseous Cl₂ | Room temp | 3 hours | 75 | Fast reaction, high purity |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (2-Chloro-4-cyanophenyl)methanesulfonyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles.
Oxidation and Reduction: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
- The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide.
Scientific Research Applications
Chemistry:
Synthesis of Sulfonamides: (2-Chloro-4-cyanophenyl)methanesulfonyl chloride is used in the synthesis of sulfonamides, which are important intermediates in organic synthesis.
Biology and Medicine:
Pharmaceutical Intermediates: This compound is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with sulfonamide functional groups.
Industry:
Chemical Manufacturing: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Mechanism:
- The primary mechanism by which (2-Chloro-4-cyanophenyl)methanesulfonyl chloride exerts its effects is through nucleophilic substitution reactions. The chlorine atom is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various derivatives.
Molecular Targets and Pathways:
- The molecular targets and pathways involved depend on the specific application and the nucleophile used in the reaction. For example, in pharmaceutical applications, the resulting sulfonamide compounds may target specific enzymes or receptors in the body.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of (2-chloro-4-cyanophenyl)methanesulfonyl chloride with analogous compounds:
Key Observations:
- Methanesulfonyl chloride is the simplest in this group, with low molecular weight and high volatility. Its high reactivity with NaOH at room temperature is attributed to the absence of bulky substituents .
- Benzenesulfonyl chloride and p-toluenesulfonyl chloride exhibit reduced reactivity due to steric hindrance from the phenyl/methyl groups. Their destruction requires prolonged NaOH treatment .
- (2-Bromo-4-chlorophenyl)methanesulfonyl chloride () shares structural similarities with the target compound but replaces the cyano group with bromine. This substitution increases molecular weight and likely alters solubility and electronic effects.
Reactivity and Stability
Sulfonyl chlorides react vigorously with nucleophiles (e.g., water, alcohols, amines). The reactivity hierarchy is as follows:
Methanesulfonyl chloride : Most reactive due to minimal steric hindrance. Hydrolyzes explosively with water, requiring controlled NaOH treatment .
(2-Chloro-4-cyanophenyl)methanesulfonyl chloride: Predicted to react faster than aryl-substituted analogs due to electron-withdrawing groups (Cl, CN) that stabilize the transition state during nucleophilic attack.
p-Toluenesulfonyl chloride : Least reactive in this group; methyl substituent provides steric and electronic stabilization, necessitating extended NaOH reflux .
Toxicity and Handling
All sulfonyl chlorides exhibit acute toxicity, corrosion, and environmental hazards. Key comparisons:
Biological Activity
(2-Chloro-4-cyanophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is notable for its applications in the synthesis of various biologically active molecules, particularly in the context of antitumor agents and enzyme inhibitors.
Chemical Structure and Properties
The compound features a chloro and cyano group, which are significant for its reactivity and biological activity. The presence of the methanesulfonyl chloride group enhances its electrophilic character, making it a useful intermediate in organic synthesis.
Biological Activity Overview
The biological activity of (2-Chloro-4-cyanophenyl)methanesulfonyl chloride has been investigated in various studies, focusing primarily on its cytotoxic effects against cancer cell lines and its role as an enzyme inhibitor.
Antitumor Activity
Several studies have reported the cytotoxic effects of compounds derived from (2-Chloro-4-cyanophenyl)methanesulfonyl chloride. For instance, derivatives featuring this moiety have shown moderate to significant inhibitory activity against various cancer cell lines.
Table 1: Cytotoxicity of Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| H7 | A549 | 4.37 ± 0.50 |
| H10 | H1975 | 4.59 ± 0.46 |
| H1-H6 | MCF-7 | Moderate |
The introduction of electron-withdrawing groups like cyano has been associated with increased antiproliferative activity, although the specific structure-activity relationships (SAR) indicate that the overall activity can vary significantly based on additional substituents on the phenyl ring .
Enzyme Inhibition
(2-Chloro-4-cyanophenyl)methanesulfonyl chloride has been explored for its ability to inhibit specific enzymes related to cancer progression. For example, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme implicated in various malignancies. Inhibition of LSD1 disrupts tumor cell proliferation and induces apoptosis, highlighting the therapeutic potential of this compound .
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several derivatives on human tumor cell lines including A549 and MCF-7. The results indicated that compounds with a cyano substituent exhibited improved activity compared to those without, confirming the importance of structural modifications for enhancing efficacy .
- LSD1 Inhibition : Research demonstrated that derivatives of (2-Chloro-4-cyanophenyl)methanesulfonyl chloride could effectively inhibit LSD1, leading to reduced viability in glioma stem cells. This suggests potential applications in targeted cancer therapies aimed at epigenetic regulation .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Electron-withdrawing groups enhance cytotoxicity.
- Substituent position on the phenyl ring significantly affects biological activity.
- Compounds with halogen substitutions demonstrate varied potency against specific cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
